molecular formula C21H19N7OS B2932441 3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034526-87-7

3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2932441
CAS No.: 2034526-87-7
M. Wt: 417.49
InChI Key: LAMNNLJSIAFXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a heterocyclic hybrid molecule combining benzimidazole, triazolopyridazine, and thiophene moieties. Its structure features:

  • A 2-methyl-benzimidazole group linked via a propanamide chain.
  • A 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine core.

Properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-14-23-15-5-2-3-6-17(15)27(14)11-10-21(29)22-13-20-25-24-19-9-8-16(26-28(19)20)18-7-4-12-30-18/h2-9,12H,10-11,13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMNNLJSIAFXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

  • A benzimidazole moiety
  • A triazolopyridazine unit
  • An amide linkage

This structural diversity contributes to its biological activity.

Anticancer Properties

Recent studies indicate that derivatives of benzimidazole and triazole scaffolds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown activity against various cancer cell lines.

Compound TypeCell LineIC50 (μM)
BenzimidazoleMCF-7 (Breast)27.3
TriazoleHCT116 (Colon)6.2

The target compound may exhibit similar or enhanced activities due to the synergistic effects of its components .

Antiviral Activity

Compounds containing triazole rings have been reported to possess antiviral activities. For example, certain triazole derivatives have shown effectiveness against viral infections by inhibiting viral replication processes. The specific antiviral mechanism often involves interference with viral RNA synthesis or protein processing .

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or viral replication.
  • Induction of Apoptosis : It has been suggested that such compounds can trigger programmed cell death in cancer cells.
  • Intermolecular Interactions : The presence of hydrogen bonds and π–π interactions in the crystal structure enhances stability and biological efficacy .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of similar benzimidazole-triazole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in MCF-7 and HCT116 cells, with IC50 values comparable to established chemotherapeutics.

Study 2: Antiviral Efficacy

Another research effort focused on the antiviral properties of related compounds against the influenza virus. The study revealed that specific modifications to the triazole ring increased antiviral potency, suggesting a promising avenue for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
  • Molecular Formula : C₁₉H₂₁N₇O₂.
  • Molecular Weight : 379.42 g/mol .
  • Key Differences :
    • Substituent on triazolopyridazine : Methoxy group at position 6 (vs. thiophen-2-yl in the target compound).
    • Benzimidazole linkage : Ethyl spacer instead of propanamide.
  • The ethyl linkage might limit conformational flexibility relative to the target compound’s propanamide chain .
Compound B : 1-{(1-(2-Substituted Benzyl)-1H-Benzo[d]imidazol-2-yl) Methyl}-3-Arylthioureas
  • Representative Example : Compound 3g from Siddiqui and Alam ().
  • Key Differences :
    • Core structure : Thiourea linker instead of propanamide.
    • Substituents : Arylthioureas at position 3 and benzyl groups on benzimidazole.
  • Pharmacological Data : Exhibited potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, outperforming phenytoin in some cases .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Compound A Compound B (3g)
Molecular Weight ~425.49 g/mol (estimated) 379.42 g/mol ~350–400 g/mol (estimated)
Key Substituents Thiophen-2-yl, propanamide Methoxy, ethyl spacer Arylthiourea, benzyl
Lipophilicity (Predicted) High (thiophene enhances) Moderate (methoxy reduces) Variable (depends on aryl group)
Reported Bioactivity Not available Not reported Anticonvulsant (MES, scPTZ)

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzimidazole (δ 7.2–8.1 ppm, aromatic protons) and triazole (δ 8.3–8.5 ppm) regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in triazolopyridazine-thiophene spatial orientation, as seen in analogous imidazo[1,2-b]pyridazine structures .

How can computational modeling guide the design of derivatives with improved target binding?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains). For example, the triazole-thiophene motif in showed π-π stacking with ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the propanamide carbonyl and conserved lysine residues .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) of substituents on the benzimidazole ring with bioactivity .

What methodologies are recommended for evaluating the compound’s selectivity across kinase targets?

Advanced Research Question

  • Kinase Profiling Panels : Use Eurofins KinaseProfiler™ or similar platforms to screen against 100+ kinases at 1 µM .
  • ATP-Competition Assays : Measure IC₅₀ shifts with increasing ATP concentrations (0.1–10 mM) to confirm competitive inhibition .
  • Crystallographic Fragment Screening : Identify off-target interactions using synchrotron-based crystallography .

How should researchers address low solubility in aqueous buffers during in vitro testing?

Basic Research Question

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups at the propanamide nitrogen to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release in cell media .

What strategies mitigate byproduct formation during the final coupling step?

Advanced Research Question

  • Temperature Control : Maintain reactions at 0–5°C during imine formation to prevent thiophene oxidation .
  • Scavenger Resins : Use polymer-bound isocyanates to trap unreacted amines .
  • Flow Chemistry : Implement continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) to minimize side reactions via precise residence time control .

How can structure-activity relationship (SAR) studies be designed for this compound’s benzimidazole moiety?

Advanced Research Question

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzimidazole 2-position .
  • Bioisosteric Replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to assess steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.